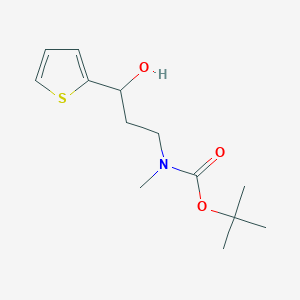
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and carbamate precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: Common synthetic routes include condensation reactions, esterification, and carbamate formation.
Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups using reagents like sodium methoxide.
Hydrolysis: Hydrolysis of the ester group in acidic or basic conditions can yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
(3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester can be compared with other similar compounds, such as:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a phenyl ring instead of a thiophene ring, resulting in different chemical properties and reactivity.
Thymol-based paracetamol analogues: These compounds have a thymol moiety and exhibit antioxidant and antimicrobial activities.
The uniqueness of (3-Hydroxy-3-thiophen-2-ylpropyl)methylcarbamic acid tert-butyl ester lies in its thiophene ring, which imparts distinct electronic and steric properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
939757-32-1 |
|---|---|
Fórmula molecular |
C13H21NO3S |
Peso molecular |
271.38 g/mol |
Nombre IUPAC |
tert-butyl N-(3-hydroxy-3-thiophen-2-ylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H21NO3S/c1-13(2,3)17-12(16)14(4)8-7-10(15)11-6-5-9-18-11/h5-6,9-10,15H,7-8H2,1-4H3 |
Clave InChI |
ZBJUPUZPFGMEOC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















